molecular formula C24H33FN4O2Si B14227854 Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-

Cat. No.: B14227854
M. Wt: 456.6 g/mol
InChI Key: QUXKCBLEAPKHBZ-UHFFFAOYSA-N
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Description

The compound “Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-” is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 4-amino-substituted pyrrolopyrimidine core, a 2-fluoroethanone moiety, and a 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl side chain. The silyl ether group (tert-butyldimethylsilyl, TBS) is notable for its role in enhancing metabolic stability and modulating permeability, as seen in structurally related kinase inhibitors . The 4-methylphenyl substituent at position 5 of the pyrrolopyrimidine ring may influence target binding affinity, while the fluoro group at position 2 of the ethanone moiety could improve pharmacokinetic properties by reducing metabolic oxidation .

This compound shares a scaffold with EGFR inhibitors and other kinase-targeting agents, as evidenced by analogs such as those in and , which utilize similar pyrrolopyrimidine backbones . Its synthesis likely follows a coupling procedure analogous to those described in and , where acetic acid derivatives are conjugated to indole or pyrrolopyrimidine intermediates .

Properties

Molecular Formula

C24H33FN4O2Si

Molecular Weight

456.6 g/mol

IUPAC Name

1-[4-amino-7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone

InChI

InChI=1S/C24H33FN4O2Si/c1-16-8-10-17(11-9-16)19-20-22(26)27-15-28-23(20)29(21(19)18(30)14-25)12-7-13-31-32(5,6)24(2,3)4/h8-11,15H,7,12-14H2,1-6H3,(H2,26,27,28)

InChI Key

QUXKCBLEAPKHBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C)C(=O)CF

Origin of Product

United States

Preparation Methods

The synthesis of Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the amino, fluoro, and silyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and fluoro groups play crucial roles in binding to target sites, while the silyl group may influence the compound’s stability and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Substituents and Their Effects

Compound Name / ID (Evidence) Core Structure Substituents Key Functional Groups Biological Activity (If Reported)
Target Compound Pyrrolo[2,3-d]pyrimidine - 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl
- 4-methylphenyl
- 2-fluoroethanone
Silyl ether, Fluoro, Methylphenyl Hypothesized kinase inhibition (based on analogs)
Compound 34 () Pyrrolo[2,3-d]pyrimidine - 4-(Trifluoromethyl)phenyl
- 7-methyl
Trifluoromethyl, Methyl Not explicitly stated; likely kinase inhibitor
Compound 18 () Pyrrolo[2,3-d]pyrimidine - 5-Fluoropyridin-2-yl
- 7-methyl
Fluoropyridinyl, Methyl Not explicitly stated; synthesis yield 64%
Compound 27D () Pyrrolo[2,3-d]pyrimidine - 6-Methylpyridin-2-yl
- 7-methyl
Methylpyridinyl, Methyl Structural analog; no activity data
EGFR Inhibitor () Pyrrolo[2,3-d]pyrimidine - Trimethylsilyl (TMS)
- Hydroxymethylphenyl
Silyl ether, Hydroxymethyl EGFR inhibition; improved metabolic stability

Metabolic Stability and Permeability

  • The silyl ether in the target compound and ’s EGFR inhibitor enhances metabolic stability by shielding labile hydroxyl groups . However, the tert-butyldimethylsilyl group may reduce permeability compared to smaller substituents like methyl () .
  • Fluorine atoms (e.g., in the target compound and Compound 18) improve lipophilicity and membrane penetration .

Research Findings and Implications

  • Silyl Ethers vs. Methyl Groups : The target compound’s silyl ether likely confers superior metabolic stability over methyl-substituted analogs (e.g., ) but may require formulation optimization for permeability .
  • Fluorine Substitution: The 2-fluoroethanone moiety in the target compound mirrors trends in and , where fluorine enhances pharmacokinetics .
  • Therapeutic Potential: Structural alignment with EGFR inhibitors () suggests kinase-targeting applications, though in vitro validation is needed .

Biological Activity

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro- (CAS Number: 821794-93-8) is a complex organic compound characterized by its unique molecular structure. The compound has the molecular formula C24H33FN4O2SiC_{24}H_{33}FN_{4}O_{2}Si and a molecular weight of approximately 456.6 g/mol. Its structure includes a ketone functional group, a dimethylsilyl ether group, and a bicyclic framework, which suggest potential biological activity and therapeutic applications.

Molecular Structure

The structural representation of Ethanone can be summarized as follows:

PropertyValue
Molecular Formula C24H33FN4O2Si
Molecular Weight 456.6 g/mol
CAS Number 821794-93-8

Functional Groups

The presence of various functional groups contributes to the biological activity of this compound:

  • Ketone Group : Known for its reactivity in biological systems.
  • Dimethylsilyl Ether : Enhances solubility and stability.
  • Amino Group : Implicated in interactions with biological macromolecules.

Biological Activity

Ethanone's biological activity is primarily influenced by its structural components. Research indicates that compounds with similar frameworks often exhibit significant pharmacological properties.

The biological activity of Ethanone may involve the following mechanisms:

  • Enzyme Inhibition : The ketone group can act as an electrophile, potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Interaction : The amino group may facilitate binding to specific receptors, influencing signaling pathways.
  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant effects.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to Ethanone:

  • Anticancer Activity : Research has shown that pyrrolo[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some studies indicate that compounds with similar structures exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand Ethanone's unique properties better, a comparison with structurally similar compounds can be insightful:

Compound NameStructural CharacteristicsBiological Activity
Pyrrolo[2,3-d]pyrimidine DerivativeContains similar bicyclic frameworkAnticancer activity
Dimethylsilyl Ether CompoundFeatures silyl ether functionalityEnhanced solubility and stability
Fluorinated KetonesExhibits increased lipophilicityPotentially higher receptor affinity

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